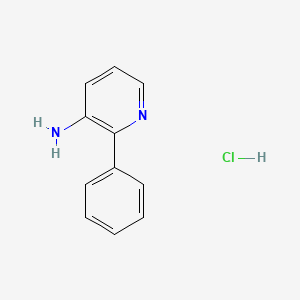

2-phenylpyridin-3-amine Hydrochloride

Vue d'ensemble

Description

2-Phenylpyridin-3-amine hydrochloride is a compound of interest in the field of pharmaceutical and medicinal chemistry. While the provided abstracts do not directly discuss this compound, they do provide insights into the synthesis and properties of structurally related compounds. For instance, the synthesis of phenyl 2-aminopyridine-3-sulfonates, which share a similar pyridine core structure, was achieved starting from phenyl cyanomethanesulfonate, indicating potential synthetic pathways that could be relevant for 2-phenylpyridin-3-amine hydrochloride .

Synthesis Analysis

The synthesis of related compounds involves multi-step processes that may provide insights into the synthesis of 2-phenylpyridin-3-amine hydrochloride. For example, the synthesis of optically pure cycloalkyl-N-2'-hydroxy-1'-isopropylethyl-2-phenylethylamine hydrochlorides involved good yields and could inform the synthesis of chiral centers in similar compounds . Additionally, the synthesis of substituted phenyl 2-aminopyridine-3-sulfonates from phenyl cyanomethanesulfonate suggests a possible route for introducing the amine group into the pyridine ring .

Molecular Structure Analysis

X-ray diffraction analysis has been used to elucidate the structure of related compounds, such as the hydrochloride salt of a cycloalkyl-N-2'-hydroxy-1'-isopropylethyl-2-phenylethylamine . This technique could similarly be applied to determine the precise molecular structure of 2-phenylpyridin-3-amine hydrochloride, providing valuable information about its conformation and stereochemistry.

Chemical Reactions Analysis

The reactivity of related compounds, such as the N-acetoxy metabolite of 2-amino-5-phenylpyridine, has been studied in the context of nucleophilic substitution and acetylation reactions . These studies can shed light on the potential reactivity of 2-phenylpyridin-3-amine hydrochloride, particularly in forming adducts with biomolecules, which is crucial for understanding its pharmacological properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been characterized using various analytical techniques. For instance, thermal analysis, FTIR spectroscopy, and Hirshfeld surface analysis were employed to study the co-crystals of 3-chloro-4-hydroxyphenylacetic acid with various co-formers . These methods could be applied to 2-phenylpyridin-3-amine hydrochloride to determine its stability, intermolecular interactions, and other physicochemical properties.

Applications De Recherche Scientifique

-

Syntheses and Anti-Inflammatory Activities of Pyrimidines

- Scientific Field: Medicinal Chemistry .

- Application Summary: Pyrimidines, which are aromatic heterocyclic compounds, display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .

- Methods of Application: Numerous methods for the synthesis of pyrimidines are described . Anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .

- Results or Outcomes: Literature studies reveal that a large number of pyrimidines exhibit potent anti-inflammatory effects .

-

Chemodivergent Synthesis of N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines

- Scientific Field: Organic Chemistry .

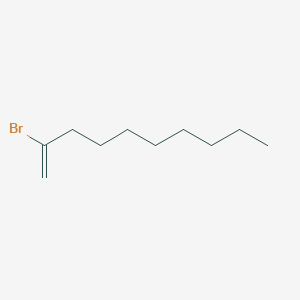

- Application Summary: N-(Pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines were synthesized respectively from a-bromoketones and 2-aminopyridine under different reaction conditions .

- Methods of Application: N-(Pyridin-2-yl)amides were formed in toluene via C–C bond cleavage promoted by I2 and TBHP and the reaction conditions were mild and metal-free .

- Results or Outcomes: The versatile 3-bromoimidazopyridines could be further transferred to other skeletons .

-

Synthesis of Substituted Pyrimidines via Greener [3 + 3] Tandem Annulation–Oxidation Approach

- Scientific Field: Green Chemistry .

- Application Summary: This approach involves the synthesis of partially and completely substituted pyrimidines via a cost-effective and eco-friendly method .

- Methods of Application: The procedure involves a reaction between easily available chalcones and benzamidine hydrochloride in the presence of eco-friendly choline hydroxide .

- Results or Outcomes: This method provides a greener approach to the synthesis of pyrimidines .

-

Pyridinium Salts: From Synthesis to Reactivity and Applications

- Scientific Field: Organic Chemistry .

- Application Summary: Pyridinium salts are familiar structures in many natural products and bioactive pharmaceuticals . They have played an intriguing role in a wide range of research topics .

- Methods of Application: This review highlights the pyridinium salts in terms of their synthetic routes, reactivity and their importance as pyridinium ionic liquids .

- Results or Outcomes: Pyridinium salts have applications in materials science and biological issues related to gene delivery .

-

Research Developments in the Syntheses, Anti-Inflammatory Activities and Structure–Activity Relationships of Pyrimidines

- Scientific Field: Medicinal Chemistry .

- Application Summary: This review sums up recent developments in the synthesis, anti-inflammatory effects, and structure–activity relationships (SARs) of pyrimidine derivatives .

- Methods of Application: Numerous methods for the synthesis of pyrimidines are described. Anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .

- Results or Outcomes: Literature studies reveal that a large number of pyrimidines exhibit potent anti-inflammatory effects .

-

Recent Advances in the Synthesis of Biologically and Pharmaceutically

- Scientific Field: Organic Chemistry .

- Application Summary: This research focuses on the synthesis of quinoline-4-carboxylic acid .

- Methods of Application: The procedure involves a reaction between aniline and glycerine .

- Results or Outcomes: The authors claimed that using enaminone as a replacement for 1,3-dicarbinols improves the yield and practicality of the reaction .

Safety And Hazards

The compound is labeled with the GHS07 pictogram . The hazard statements are H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P264 (Wash hands thoroughly after handling), P271 (Use only outdoors or in a well-ventilated area), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P304+P340 (IF INHALED: Remove person to fresh air and keep comfortable for breathing), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), P312 (Call a POISON CENTER or doctor/physician if you feel unwell), P332+P313 (If skin irritation occurs: Get medical advice/attention), P337+P313 (If eye irritation persists: Get medical advice/attention), P362 (Take off contaminated clothing and wash before reuse), P403+P233 (Store in a well-ventilated place. Keep container tightly closed), P405 (Store locked up), and P501 (Dispose of contents/container to an approved waste disposal plant) .

Propriétés

IUPAC Name |

2-phenylpyridin-3-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2.ClH/c12-10-7-4-8-13-11(10)9-5-2-1-3-6-9;/h1-8H,12H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUUPIONDVKXCBK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C=CC=N2)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30376447 | |

| Record name | 2-phenylpyridin-3-amine Hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30376447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-phenylpyridin-3-amine Hydrochloride | |

CAS RN |

219121-62-7 | |

| Record name | 2-phenylpyridin-3-amine Hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30376447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 219121-62-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-tert-Butyl-4-chlorothieno[3,2-d]pyrimidine](/img/structure/B1271407.png)

![4'-Butyl-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B1271408.png)

![2-[3-(3-chlorophenyl)phenyl]acetic Acid](/img/structure/B1271414.png)